molecular formula C20H21N3O2S B2810036 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 688336-33-6

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2810036
CAS RN: 688336-33-6
M. Wt: 367.47
InChI Key: QAAHXBNUKKIZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Talapuru et al. (2014) focused on the synthesis of amidomethane sulfonyl-linked bis heterocycles, including a variety of compounds derived from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides. These compounds were tested for antioxidant activity, with one particular derivative demonstrating superior antioxidant performance compared to Ascorbic acid, highlighting potential applications in oxidative stress-related conditions (Talapuru et al., 2014).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) explored the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity through various in vitro assays, suggesting their potential in antioxidant applications (Chkirate et al., 2019).

Antiprotozoal Activity

Pérez-Villanueva et al. (2013) synthesized a series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The activity of these compounds was superior to metronidazole, the standard drug for these parasites, indicating their potential in antiprotozoal therapy (Pérez-Villanueva et al., 2013).

Anticonvulsant Activity

A study by Aktürk et al. (2002) on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives revealed their anticonvulsant efficacy against seizures induced by maximal electroshock (MES). This work identifies potential therapeutic applications of these compounds in epilepsy treatment (Aktürk et al., 2002).

Enzyme Inhibitory and Antimicrobial Activities

Research on the synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides by Abbasi et al. (2019) explored their potential as α-glucosidase and acetylcholinesterase inhibitors. This study highlights their possible use in managing diseases associated with enzyme dysregulation, along with a secondary focus on their antimicrobial properties (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research into imidazole compounds are vast. They have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-25-18-9-7-17(8-10-18)23-12-11-21-20(23)26-14-19(24)22-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHXBNUKKIZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.